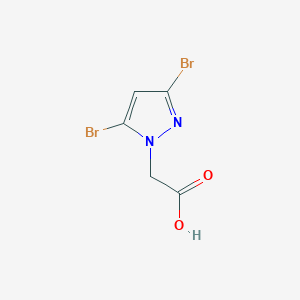
1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione
概要
説明
The compound seems to be related to 2-Mercaptoethanol , which is a chemical compound with the formula HOCH2CH2SH. It is used to reduce disulfide bonds and can act as a biological antioxidant by scavenging hydroxyl radicals .
Molecular Structure Analysis
The molecular structure of related compounds has been studied. For example, the crystal structure of 1,4,7-tris(2-mercaptoethyl)-1,4,7-triazacyclononane was determined by the single-crystal X-ray diffraction method .Chemical Reactions Analysis
2-Mercaptoethanol reacts with aldehydes and ketones to give the corresponding oxathiolanes. This makes 2-mercaptoethanol useful as a protecting group . There are also studies on the reaction of thiols with enes .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like 2-Mercaptoethanol have been studied. It has a disagreeable, distinctive odor, a density of 1.114 g/cm3, a melting point of -100 °C, and a boiling point of 157 °C .科学的研究の応用
Synthesis and Characterization
1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione is involved in the synthesis of various compounds. For instance, it was used in the synthesis of 1,3,5-tris(2-nitroethyl)-1,3,5-triazinane-2,4,6-trione and 1,3,5-tris(2-azidoethyl)-1,3,5-triazinane-2,4,6-trione, which have applications in melt-cast explosives due to their low melting points and thermal properties (Liu Wei-xiao, 2009).
Reaction with Nucleophiles
This compound reacts with nucleophiles like phenol or N-methylaniline, leading to the formation of tripodal triols with C3 symmetry, which are synthesized through microwave heating under solventless conditions. Such reactions highlight the compound's reactivity and potential for creating diverse molecular structures (M. Vázquez-Tato et al., 2011).
Hydrogen Sulfide Scavenging
The compound also plays a role in hydrogen sulfide scavenging. For example, the reaction of 1,3,5-triethyl-1,3,5-triazinane with sodium hydrogen sulfide results in the formation of thiadiazinanes and dithiazinanes. This indicates its potential application in chemical reactions involving hydrogen sulfide (J. Bakke et al., 2004).
Detection of Heavy Metals
It has been utilized in the development of a colorimetric method for detecting Pb(2+) ions in environmental samples. This method uses the compound functionalized silver nanoparticles, showcasing its application in environmental monitoring and safety (Kwon-Chul Noh et al., 2015).
Dental Composite Applications
In dental science, the compound has been modified and used in thiol-ene photopolymerizations for dental composites. Its derivatives have shown better flexural strength and modulus of elasticity compared to other components, indicating its utility in dental material science (Sebastian Reinelt et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-sulfanylethyl)-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3S/c9-3-6-4(10)8(1-2-12)5(11)7-3/h12H,1-2H2,(H2,6,7,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUQRWQGUVIUMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)N1C(=O)NC(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-amino-5-[(furan-2-yl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B3142763.png)
![2-Amino-5-[(4-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B3142771.png)
![2-Amino-5-[(3,4-dimethoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B3142777.png)
![2-Amino-5-[(2-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B3142781.png)





